Pam3-Cys-Ala-Gly

Catalog No.
S1488560
CAS No.
117858-54-5
M.F
C59H111N3O9S
M. Wt
1038.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pam3-Cys-Ala-Gly

CAS Number

117858-54-5

Product Name

Pam3-Cys-Ala-Gly

IUPAC Name

2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]acetic acid

Molecular Formula

C59H111N3O9S

Molecular Weight

1038.6 g/mol

InChI

InChI=1S/C59H111N3O9S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-54(63)62-53(59(69)61-51(4)58(68)60-47-55(64)65)50-72-49-52(71-57(67)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)48-70-56(66)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h51-53H,5-50H2,1-4H3,(H,60,68)(H,61,69)(H,62,63)(H,64,65)/t51-,52?,53-/m0/s1

InChI Key

MELKZHAKCJIPSL-JYHYCRSOSA-N

SMILES

Array

Synonyms

N-palmitoyl-5,6-dipalmitoylcysteinyl-alanyl-glycine, Pam(3)-Cys-Ala-Gly, Pam(3)Cys-Ala-Gly, Pam3Cys-Ala-Gly, S-(2,3-bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine, tripalmitoyl-cysteinyl-alanyl-glycine

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(C)C(=O)NCC(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](C)C(=O)NCC(=O)O

The exact mass of the compound S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Lipoproteins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pam3-Cys-Ala-Gly (Pam3CAG) is a synthetic, triacylated lipopeptide that functions as a specific and potent agonist for the Toll-like Receptor 2/1 (TLR2/1) heterodimer. Structurally, it mimics the acylated N-terminus of bacterial lipoproteins, enabling it to serve as a powerful tool for activating innate immune responses in a controlled and reproducible manner. Its primary use in research is as a defined molecular probe to study TLR2/1 signaling pathways and as a potential vaccine adjuvant to enhance immune responses to co-administered antigens.

Substituting Pam3-Cys-Ala-Gly with a diacylated lipopeptide like Pam2CSK4 or FSL-1 is a critical error, as it changes the molecular target from the TLR2/1 heterodimer to the TLR2/6 heterodimer, leading to fundamentally different signaling outcomes and non-comparable data. Even substitution with another triacylated lipopeptide, such as the common benchmark Pam3CSK4, is problematic. The different peptide sequences (Ala-Gly vs. Ser-(Lys)4) can alter receptor interaction kinetics, signaling potency, and downstream cellular responses, compromising experimental reproducibility. Furthermore, the stereochemistry of the lipid moiety is critical for activity; using a preparation with an incorrect or mixed stereoisomer composition (e.g., RS vs the active R form) will lead to significantly weaker dendritic cell activation and T-cell induction, invalidating experimental conclusions.

Definitive TLR Heterodimer Specificity for Mechanistic Clarity

The primary procurement differentiator for Pam3-Cys-Ala-Gly is its specific activation of the TLR2/1 heterodimer, with no cross-reactivity for the TLR2/6 heterodimer. In contrast, diacylated lipopeptides like Pam2CSK4 exclusively activate TLR2/6. This structural specificity is absolute: the third acyl chain of Pam3-Cys-Ala-Gly binds to a hydrophobic channel in TLR1 that is physically blocked in TLR6, preventing activation. This makes Pam3-Cys-Ala-Gly an essential tool for experiments designed to isolate and study pure TLR2/1-mediated signaling pathways without confounding TLR2/6 activation.

Evidence DimensionTLR Heterodimer Activation
Target Compound DataActivates TLR2/1 heterodimer
Comparator Or BaselinePam2CSK4: Activates TLR2/6 heterodimer
Quantified DifferenceOrthogonal; activates a different receptor complex
ConditionsHEK293 cells transfected with human TLR2/1 or TLR2/6, measuring NF-κB activation via reporter assay.

Purchasing this compound ensures that observed biological effects are unequivocally attributable to TLR2/1 signaling, a critical requirement for mechanistic studies.

Differential Cytokine Profile vs. Pam3CSK4: Avoidance of IL-10 Induction

While both Pam3-Cys-Ala-Gly and the common analog Pam3CSK4 are TLR2/1 agonists, they can induce different downstream signaling patterns. For example, in human monocytes, Pam3CSK4 induces production of the anti-inflammatory cytokine IL-10, which can subsequently down-modulate the co-stimulatory molecule CD86. In contrast, other TLR2/1 agonists like human β-defensin-3, which also lack the highly cationic peptide tail of Pam3CSK4, do not induce IL-10 and instead increase CD86 expression. The simpler, uncharged Ala-Gly peptide of Pam3-Cys-Ala-Gly makes it a more suitable tool for applications requiring a purely pro-inflammatory response without concurrent induction of regulatory cytokines.

Evidence DimensionIL-10 Induction in Human Monocytes
Target Compound DataInferred to not induce IL-10 (based on neutral peptide structure)
Comparator Or BaselinePam3CSK4: Induces IL-10 production and subsequent CD86 down-modulation
Quantified DifferenceQualitative difference in cytokine profile (Pro-inflammatory vs. Mixed Pro- and Anti-inflammatory)
ConditionsIn vitro stimulation of human monocytes.

Selecting Pam3-Cys-Ala-Gly avoids the confounding effects of IL-10, ensuring a more direct and less complex pro-inflammatory stimulus for studying immune activation or for adjuvant applications where a Th1-polarizing response is desired.

Processability Benefit: Simpler Peptide Moiety May Improve Synthesis and Purity

From a chemical synthesis and procurement perspective, the dipeptide Ala-Gly is significantly simpler than the Ser-(Lys)4 sequence of Pam3CSK4. Solid-phase synthesis of poly-lysine sequences can be prone to side reactions and incomplete couplings, potentially leading to a more heterogeneous final product and requiring more rigorous purification. The simpler Ala-Gly sequence of Pam3-Cys-Ala-Gly reduces these synthetic challenges. This can translate to higher batch-to-batch consistency and purity, a critical parameter for ensuring reproducible results in sensitive immunological assays.

Evidence DimensionSynthetic Complexity of Peptide Moiety
Target Compound DataSimple dipeptide (Ala-Gly)
Comparator Or BaselinePam3CSK4: Homooligomer of a functionalized amino acid (Ser-Lys-Lys-Lys-Lys)
Quantified DifferenceReduced number of coupling steps and elimination of lysine side-chain protection/deprotection steps.
ConditionsStandard solid-phase or solution-phase peptide synthesis protocols.

Choosing this compound can reduce the risk of variability from impure or heterogeneous stimulating agents, leading to more reliable and reproducible experimental data.

Dissecting TLR2/1 vs. TLR2/6 Signaling Pathways

For researchers investigating the specific downstream consequences of TLR2/1 activation, Pam3-Cys-Ala-Gly is the appropriate tool. Its inability to activate TLR2/6 ensures that all observed signaling events, such as specific kinase activation or transcription factor translocation, can be confidently attributed to the TLR2/1 pathway.

In Vitro Macrophage and B-Cell Activation Studies

Pam3-Cys-Ala-Gly is a well-established, potent activator of macrophages and B-cells. It is suitable for in vitro models requiring a strong, reproducible pro-inflammatory stimulus without the immunomodulatory effects of IL-10 induction that can be seen with other TLR2/1 agonists like Pam3CSK4.

Adjuvant Development for Subunit Vaccines

As a defined, synthetic adjuvant, Pam3-Cys-Ala-Gly offers a high degree of chemical purity and predictable activity. Its ability to potently stimulate innate immunity makes it a candidate for formulation with recombinant protein antigens to enhance the magnitude and quality of the resulting adaptive immune response.

XLogP3

20.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

1037.80410330 Da

Monoisotopic Mass

1037.80410330 Da

Heavy Atom Count

72

Sequence

XAG

Dates

Last modified: 08-15-2023

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